molecular formula C9H6ClIN2 B1428281 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine CAS No. 1407521-91-8

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine

Cat. No. B1428281
CAS RN: 1407521-91-8
M. Wt: 304.51 g/mol
InChI Key: SIQXQAGZZMBTNP-UHFFFAOYSA-N
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Description

“2-Chloro-3-iodo-5-methyl-1,6-naphthyridine” is a chemical compound with the formula C₉H₆ClIN₂ . It is a derivative of 1,5-naphthyridine, a class of heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “2-Chloro-3-iodo-5-methyl-1,6-naphthyridine”, involves the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as a catalyst .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-iodo-5-methyl-1,6-naphthyridine” consists of a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “2-Chloro-3-iodo-5-methyl-1,6-naphthyridine”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-iodo-5-methyl-1,6-naphthyridine” include a melting point of 172-174 °C .

Scientific Research Applications

Synthesis and Functionalization

  • 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is used in the practical synthesis of highly functionalized 1,6-naphthyridones. This synthesis involves sequential, site-selective Suzuki–Miyaura cross-coupling reactions to afford these functionalized compounds in good yields (Montoir, Tonnerre, Duflos & Bazin, 2014).

Heterocyclic Compound Reactions

  • 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is involved in the synthesis of various nitrogen, oxygen, and sulfur nucleophiles. This process is significant in understanding the reactivity and functionalization of benzo[c][1,8]naphthyridines (Deady & Werden, 1986).

Inhibitors and Enzyme Activity

  • The compound plays a role in the development of cAMP PDE III inhibitors, where its derivatives show potential in enzyme activity modulation. Modifications at different positions of the compound result in varied effects on enzyme activity (Singh et al., 1992).

Catalyst-Free Synthesis in Aqueous Medium

  • An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water demonstrates the compound's role in eco-friendly solvent applications. This method avoids the use of toxic organic solvents and starts without any nitrogen-containing heterocycle moiety (Mukhopadhyay, Das & Butcher, 2011).

Photophysical Properties and Fluorescence

  • The compound is used in the synthesis of pyrano[4,3-b]quinolin-1-one derivatives, which are studied for their photophysical properties including UV-absorption, fluorescence, and quantum yield studies. These properties are essential for applications in optical materials and sensors (Win, Sonawane & Koketsu, 2019).

Antibacterial Activity

  • 1,8-naphthyridine derivatives, including those synthesized from 2-chloro-3-iodo-5-methyl-1,6-naphthyridine, have been investigated for their antibacterial activity and potential in inhibiting efflux resistance mechanisms in bacteria, particularly against TetK and MrsA efflux pumps in Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Safety And Hazards

“2-Chloro-3-iodo-5-methyl-1,6-naphthyridine” is classified as an irritant .

Future Directions

The future directions for “2-Chloro-3-iodo-5-methyl-1,6-naphthyridine” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis, reactivity, and applications, given their significant importance in medicinal chemistry .

properties

IUPAC Name

2-chloro-3-iodo-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2/c1-5-6-4-7(11)9(10)13-8(6)2-3-12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXQAGZZMBTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259112
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine

CAS RN

1407521-91-8
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407521-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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